molecular formula C16H14N2OS2 B11012259 N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide

Cat. No.: B11012259
M. Wt: 314.4 g/mol
InChI Key: JPLYMFNVOWDCMF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide typically involves the reaction of 2-aminobenzothiazole with benzyl mercaptan and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as N-myristoyltransferase, which is crucial for the survival of certain fungal pathogens . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(methylsulfanyl)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(propylsulfanyl)acetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(benzylsulfanyl)acetamide stands out due to its benzylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it more effective in its applications compared to its methyl, ethyl, and propyl counterparts .

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-benzylsulfanylacetamide

InChI

InChI=1S/C16H14N2OS2/c19-15(11-20-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,18,19)

InChI Key

JPLYMFNVOWDCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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